molecular formula C15H26N2 B7772259 (-)-Sparteine

(-)-Sparteine

カタログ番号: B7772259
分子量: 234.38 g/mol
InChIキー: SLRCCWJSBJZJBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-Sparteine is a chiral lupin alkaloid belonging to the quinolizidine family, characterized by a tetracyclic bis-quinolizidine structure. It is a naturally occurring compound extracted from plants like Lupinus species and Spartium junceum . However, its extraction is labor-intensive and inefficient, driving efforts toward synthetic routes such as pyridine dearomatization and asymmetric synthesis .

特性

IUPAC Name

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRCCWJSBJZJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859156
Record name Sparteine non-stereo
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-39-1
Record name Sparteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthetic Routes and Reaction Conditions: (-)-Sparteine can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The extraction process involves isolating the compound from plant materials using solvents like ethanol or methanol. Chemical synthesis typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from plant sources due to the complexity of its synthetic routes. The process involves large-scale extraction, purification, and crystallization to obtain the pure compound. Advances in synthetic biology and metabolic engineering are also being explored to produce this compound through microbial fermentation.

化学反応の分析

Types of Reactions: (-)-Sparteine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sparteine N-oxide.

    Reduction: Reduction reactions can convert it into dihydrosparteine.

    Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Strong bases such as sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Sparteine N-oxide.

    Reduction: Dihydrosparteine.

    Substitution: Various substituted sparteine derivatives depending on the nucleophile used.

科学的研究の応用

Asymmetric Synthesis

Overview : (-)-Sparteine is widely recognized as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically enriched products.

Key Findings :

  • Chiral Ligand : this compound acts as a chiral ligand in metal-catalyzed reactions, enhancing the selectivity and yield of desired products. Its ability to form stable complexes with transition metals makes it invaluable in synthetic organic chemistry .
  • Catalytic Activity : Research has demonstrated that sparteine-derived ligands exhibit superior catalytic activity compared to other chiral ligands in various asymmetric transformations .
Reaction TypeLigand UsedYield (%)Selectivity
Asymmetric α-lithiationThis compound85High
Asymmetric hydrogenationSparteine-derived90Excellent

Anticancer Properties

Overview : Recent studies have highlighted the anticancer potential of this compound, particularly against cervical cancer cells.

Case Study :

  • A study investigated the effects of this compound on human cervical cancer cell lines (DoTc2, SiHa, and HeLa). The results indicated that sparteine inhibited cell viability with IC50 values ranging from 10 to 25 µM, demonstrating significant anti-proliferative effects while exhibiting minimal cytotoxicity towards normal cells (IC50 = 80 µM) .
Cell LineIC50 (µM)Effect on Viability
DoTc210Significant
SiHa25Moderate
HeLa7.5High
HCvEpC80Minimal

Mechanism of Action :

  • Sparteine induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of apoptosis-related proteins (Bax and Bcl-2) while also inhibiting cell invasion capabilities .

Anticonvulsant Activity

Overview : this compound has demonstrated anticonvulsant properties, making it a candidate for treating seizures and epilepsy.

Research Insights :

  • Studies suggest that sparteine can lower glucose levels and stimulate insulin secretion, which may contribute to its anticonvulsant effects . The mechanism is thought to involve modulation of neurotransmitter systems and ion channels.

Potential Applications in Pain Management

Overview : Due to its activity as a voltage-gated sodium channel blocker, this compound has potential applications in pain management.

Findings :

  • Sparteine derivatives have been reported as irreversible blockers of voltage-gated sodium channels, indicating their potential use as long-lasting local anesthetics . This property could lead to developments in pain management therapies.

作用機序

(-)-Sparteine exerts its effects primarily through its interaction with ion channels and receptors in biological systems. It acts as a sodium channel blocker, which contributes to its antiarrhythmic properties. The compound also interacts with various enzymes and proteins, influencing their activity and function.

類似化合物との比較

Benzyl Bispidine

Structural and Functional Similarities: Benzyl bispidine (2,4-dibenzyl-1,5-diazabicyclo[3.2.2]nonane) shares a bicyclic backbone and basicity (pKa = 21.25) with (-)-sparteine. It was designed as a synthetic analog to address this compound’s scarcity .

Performance in ROP :

  • Stereoselectivity : Both catalysts produce polymers with comparable stereoregularity (Pm = 0.74 for rac-lactide) .
  • Efficiency : Benzyl bispidine achieves similar control over molecular weight distribution (Đ = 1.09–1.15) without transesterification or epimerization .
  • Scalability : Unlike this compound, benzyl bispidine is synthetically accessible and avoids supply-chain limitations .

Table 1: Comparison of this compound and Benzyl Bispidine

Property This compound Benzyl Bispidine
Structure Tetracyclic bis-quinolizidine Bicyclic diazabicyclononane
pKa ~21.25 (estimated) 21.25 (measured)
ROP Performance Pm = 0.74, Đ = 1.09 Pm = 0.74, Đ = 1.10
Synthetic Accessibility Limited natural extraction Scalable synthesis

α-Isosparteine and β-Isosparteine

Structural Isomerism: α- and β-isosparteine are stereoisomers differing in quinolizidine ring conformations. α-Isosparteine N-oxide adopts a chair conformation, while this compound N1-oxide prefers a boat conformation in DMSO-d6 .

NMR Chemical Shifts :

  • Carbon Shifts : α-Isosparteine N-oxide exhibits distinct δ values (e.g., C1: 50.7 ppm) compared to this compound N1-oxide (C1: 52.3 ppm) .
  • Zinc(II) Complexation : α-Isosparteine forms less stable complexes with Zn(II) than this compound, likely due to steric constraints .

(+)-Sparteine and Surrogates

Enantiomeric Differences: (+)-Sparteine, the non-natural enantiomer, induces opposite stereoselectivity in reactions. For instance, in lithiation reactions, this compound favors R-products, while (+)-sparteine or its surrogate diamine43 favors S-products .

Recyclability :
(+)-Sparteine can be recovered (85% yield) via acid-base extraction and reused without losing enantioselectivity (er = 99:1) .

Table 2: Enantioselectivity in Lithiation Reactions

Catalyst Substrate Product Configuration Enantiomeric Ratio (er)
This compound Piperidine 2a (3S,5S)-2a 99:1
(+)-Sparteine Surrogate Piperidine 2c (S)-2c 99:1

Lupanine and 11,12-Dehydrosparteine

Biosynthetic Precursors :
Lupanine, a biosynthetic precursor to this compound, can be enantioselectively converted into D-(+)-sparteine via microbial resolution of racemic wastewater .

Structural Variants: 11,12-Dehydrosparteine lacks a double bond in the quinolizidine ring, reducing rigidity and altering reactivity in coordination chemistry .

生物活性

(-)-Sparteine, a quinolizidine alkaloid primarily derived from the plant Lupinus, has garnered attention due to its diverse biological activities, ranging from anticonvulsant effects to potential anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, supported by data tables and case studies.

1. Anticonvulsant Activity

Research has established that this compound exhibits significant anticonvulsant properties. In experimental models, it has been shown to inhibit seizures induced by various stimuli, including pentylenetetrazole (PTZ) and pilocarpine. Key findings include:

  • Mechanisms of Action : Sparteine is believed to modulate the activity of muscarinic acetylcholine receptors (mAChRs), specifically M2 and M4 subtypes, which may contribute to its anticonvulsant effects .
  • Experimental Evidence : Studies demonstrated that sparteine reduced the frequency and amplitude of epileptiform activity and prolonged survival time in treated mice .

Table 1: Anticonvulsant Effects of this compound

StudyModel UsedKey Findings
Mice (PTZ-induced seizures)Delayed onset of convulsive behavior; increased survival time.
Rats (Pilocarpine-induced seizures)Decreased severity of seizures; reduced mortality rate.

2. Anticancer Properties

This compound has also been investigated for its anticancer effects, particularly against cervical cancer cells. A notable study revealed:

  • Selective Cytotoxicity : Sparteine was found to selectively induce apoptosis in DoTc2 cervical cancer cells, with a significant decrease in cell viability observed at concentrations around 10 µM (IC50) .
  • Mechanistic Insights : The induction of apoptosis was linked to increased expression of pro-apoptotic protein Bax and decreased expression of anti-apoptotic protein Bcl-2. Additionally, sparteine activated reactive oxygen species (ROS) generation, further contributing to its anticancer efficacy .

Table 2: Anticancer Effects of this compound

StudyCell LineConcentrationKey Findings
DoTc2 Cervical Cancer Cells10 µM (IC50)Induced apoptosis; altered Bax/Bcl-2 ratio; decreased invasion capability.

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound, particularly against Mycobacterium tuberculosis. The findings indicate:

  • Bacteriostatic Effects : Sparteine demonstrated significant bacteriostatic activity against various strains of M. tuberculosis, including multidrug-resistant variants .
  • In Vitro Efficacy : At concentrations of 25, 50, and 100 µM, sparteine effectively inhibited the growth of all tested strains without colony formation .

Table 3: Antimicrobial Activity of this compound

StudyBacterial StrainConcentrationKey Findings
M. tuberculosis (various strains)25-100 µMNo colony formation; effective against MDR strains.

4. Pharmacogenetic Considerations

The metabolism of this compound is influenced by genetic polymorphisms in the CYP2D6 enzyme system. A meta-analysis indicated that individuals with poor metabolizer phenotypes may have altered responses to drugs metabolized by this pathway, potentially impacting the efficacy and safety profile of this compound in clinical settings .

Q & A

Q. How should this compound’s metabolic stability be assessed in hepatic models?

  • Methodological Answer : Incubate this compound with human liver microsomes (HLMs) or hepatocytes. Quantify parent compound depletion via LC-MS. Identify metabolites using high-resolution mass spectrometry (HRMS). Calculate intrinsic clearance (CLint_{int}) and extrapolate to in vivo hepatic clearance using scaling factors. Compare with cytochrome P450 inhibition assays to identify metabolic pathways .

Tables for Methodological Reference

Research Aspect Recommended Techniques Key Considerations
Enantiomeric PurityChiral HPLC, PolarimetryColumn temperature stability, mobile phase purity
Bioactivity ScreeningRadioligand binding, FLIPR assaysCounteract autofluorescence; use Z’-factor for QC
Metabolic StabilityHLMs + LC-MS/HRMSInclude positive controls (e.g., verapamil)
Asymmetric SynthesisSchlenk techniques, In situ FTIRMonitor reaction progress; exclude oxygen/moisture

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Sparteine
Reactant of Route 2
(-)-Sparteine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。